Isocordoin
Overview
Description
Isocordoin is a naturally occurring chalcone, a type of flavonoid, which is isolated from various plant species. Chalcones are known for their diverse biological activities, and this compound is no exception. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-oomycete properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isocordoin can be synthesized through various methods. One efficient synthesis involves the creation of 4′-oxyalkyl-isocordoin analogues. The structures of these analogues are confirmed using nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry . The synthesis typically involves the coupling of products from the shikimic and mevalonic acid pathways, facilitated by prenyl transferase enzymes .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale organic synthesis techniques, ensuring the purity and yield of the compound are optimized for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Isocordoin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the chalcone structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can convert this compound into dihydrothis compound, which may exhibit different biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Oxyalkylation can be achieved using alkyl halides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Oxyalkylated analogues of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing more complex molecules.
Industry: Potential use in developing new anti-infective agents and agrochemicals.
Mechanism of Action
Isocordoin exerts its effects through various molecular mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Anti-cancer: It competes with type II estrogen binding sites, inhibiting cell proliferation in ovarian cancer cells.
Anti-oomycete: It disrupts the cell membrane integrity of oomycetes, leading to their inhibition.
Comparison with Similar Compounds
Isocordoin is unique among chalcones due to its specific biological activities and structural features. Similar compounds include:
Xanthohumol: Another chalcone with anti-cancer properties.
Flavokawain: Known for its anti-inflammatory and anti-cancer activities.
Licochalcone: Exhibits anti-microbial and anti-inflammatory properties.
This compound stands out due to its potent anti-oomycete activity and its ability to inhibit cancer cell proliferation through unique molecular mechanisms .
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-14(2)8-10-16-19(22)13-11-17(20(16)23)18(21)12-9-15-6-4-3-5-7-15/h3-9,11-13,22-23H,10H2,1-2H3/b12-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWWSUSAPRACBZ-FMIVXFBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=CC=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-05-5, 51619-57-9 | |
Record name | 2-Propen-1-one, 1-(2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl)-3-phenyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052601055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC270890 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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